
Non-disulfide-bridged peptide5.5
説明
Non-disulfide-bridged peptide 5.5 (NDBP5.5) is a linear peptide derived from the venom of the scorpion Hadrurus gertschi. Unlike disulfide-bridged peptides (DBPs), which rely on cysteine residues for structural stability, NDBP5.5 lacks disulfide bonds, rendering it conformationally flexible . This peptide is characterized by a predicted α-helical secondary structure (determined via HeliQuest and molecular dynamics simulations) and amphipathic properties, enabling interactions with microbial membranes . NDBP5.5 demonstrates potent antimycobacterial activity, specifically inhibiting Mycobacterium abscessus subsp. massiliense at low micromolar concentrations, with minimal hemolytic effects at therapeutic doses . Its mechanism involves membrane disruption, a common trait among antimicrobial peptides (AMPs), though its specificity for mycobacteria suggests unique structural adaptations .
特性
生物活性 |
Antibacterial |
---|---|
配列 |
IFSAIAGLLSNLL |
製品の起源 |
United States |
類似化合物との比較
Structural Comparison with Similar Non-disulfide-bridged Peptides
NDBPs exhibit high structural diversity but share common features such as amphipathicity, helical propensity, and cationic charge. Below is a comparison of NDBP5.5 with other well-studied NDBPs:
Key Observations :
- Amphipathicity: NDBP5.5, ToAP2, and NDBP-5.7 exhibit strong amphipathicity, critical for membrane interaction. ToAcP lacks this property, correlating with its non-membrane-targeting bioactivity .
- Hydrophobicity : Higher hydrophobicity (e.g., ToAP2S1, H = 0.85) correlates with increased self-association and hemolytic risk, explaining ToAP2S1’s higher cytotoxicity compared to ToAP2 .
- Charge : Cationic charge (+3 to +5) enhances binding to anionic microbial membranes. NDBP5.5’s +4 charge balances selectivity and potency .
Pharmacological Activity Comparison
Antimicrobial Activity
- NDBP5.5 : Exhibits specificity for mycobacteria (MIC = 2.5 µM against M. abscessus), likely due to unique interactions with mycobacterial lipid membranes .
- ToAP2/ToAP3/ToAP4 : Broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus, MIC = 1–5 µM) and Gram-negative bacteria (e.g., Escherichia coli, MIC = 5–10 µM) .
- NDBP-5.7 : Targets cancer cells (IC₅₀ = 10 µM for HeLa cells) and fungi (e.g., Candida albicans, MIC = 8 µM) .
Cytotoxicity
Therapeutic Potential and Challenges
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。